2-Fluorophenyl 4-(dodecyloxy)phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluorophenyl 4-(dodecyloxy)phenylcarbamate is a small molecular compound with the chemical formula C25H34FNO3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorophenyl 4-(dodecyloxy)phenylcarbamate typically involves the reaction of 2-fluorophenol with 4-(dodecyloxy)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining anhydrous conditions and using appropriate solvents and catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-fluorophenyl 4-(dodecyloxy)phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding phenol and amine.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Acids/Bases: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Hydrolysis Products: The major products are 2-fluorophenol and 4-(dodecyloxy)aniline.
Wissenschaftliche Forschungsanwendungen
2-fluorophenyl 4-(dodecyloxy)phenylcarbamate has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential drug candidate due to its ability to interact with specific biological targets.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-fluorophenyl 4-(dodecyloxy)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-fluorophenyl 4-(decyloxy)phenylcarbamate
- 2-fluorophenyl 4-(octyloxy)phenylcarbamate
- 2-fluorophenyl 4-(hexyloxy)phenylcarbamate
Uniqueness
2-fluorophenyl 4-(dodecyloxy)phenylcarbamate is unique due to its longer alkyl chain, which can influence its solubility, interaction with biological targets, and overall pharmacokinetic properties. This makes it a valuable compound for specific applications where longer alkyl chains are beneficial .
Eigenschaften
Molekularformel |
C25H34FNO3 |
---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
(2-fluorophenyl) N-(4-dodecoxyphenyl)carbamate |
InChI |
InChI=1S/C25H34FNO3/c1-2-3-4-5-6-7-8-9-10-13-20-29-22-18-16-21(17-19-22)27-25(28)30-24-15-12-11-14-23(24)26/h11-12,14-19H,2-10,13,20H2,1H3,(H,27,28) |
InChI-Schlüssel |
WEDCHEHVZVVAIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.